

# An In-depth Technical Guide to 17-Hydroxyisolathyrol (C<sub>20</sub>H<sub>30</sub>O<sub>5</sub>)

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## Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B15594549

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## Abstract

**17-Hydroxyisolathyrol** is a macrocyclic diterpenoid of the lathyrene family, isolated from the seeds of *Euphorbia lathyris*. With the molecular formula C<sub>20</sub>H<sub>30</sub>O<sub>5</sub> and a molecular weight of 350.45 g/mol, this compound is part of a class of natural products known for a diverse range of biological activities. While research on **17-Hydroxyisolathyrol** itself is nascent, the broader family of lathyrene diterpenoids has garnered significant scientific interest for its potential in oncology and inflammatory diseases. Notably, derivatives of **17-hydroxyisolathyrol** are recognized for their anti-inflammatory properties. The core structure of these compounds presents a promising scaffold for therapeutic development, particularly in the modulation of multidrug resistance in cancer and as anti-inflammatory agents. This guide provides a comprehensive overview of the available technical data on **17-Hydroxyisolathyrol**, including its physicochemical properties, and contextualizes its potential through the activities of related lathyrene diterpenoids.

## Physicochemical Properties

**17-Hydroxyisolathyrol** is a solid, light yellow to yellow in color, and is classified as a terpenoid, specifically a diterpenoid. Detailed physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of **17-Hydroxyisolathyrol**

Property	Value	Reference
Molecular Formula	C20H30O5	N/A
Molecular Weight	350.45 g/mol	N/A
CAS Number	93551-00-9	N/A
Appearance	Solid, Light yellow to yellow	N/A
SMILES	<chem>O=C1--INVALID-LINK--[C@@H]2O"&gt;C@O[C@]2([H])--INVALID-LINK--/C(CO)=C\C[C@@]3([H])--INVALID-LINK--[H])/C=C1\C</chem>	N/A
Structure Class	Terpenoids, Diterpenoids	N/A
Initial Source	Seeds of Euphorbia lathyris	[1]

## Biological Activity and Therapeutic Potential

While specific quantitative data on the biological activity of **17-Hydroxyisolathyrol** is limited in publicly available literature, the activities of its derivatives and the broader class of lathyrane diterpenoids provide a strong indication of its therapeutic potential.

### Anti-Inflammatory Activity

Derivatives of **17-hydroxyisolathyrol** have been identified as among the most active anti-inflammatory compounds within the lathyrane diterpenoid class[2][3]. These compounds have shown the ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process[2][3]. The mechanism of action is believed to involve the modulation of inflammatory signaling pathways.

### Multidrug Resistance (MDR) Reversal

A significant area of investigation for lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells[2][4]. This resistance is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. Lathyrane diterpenoids have been shown to inhibit P-gp, thereby restoring the

efficacy of anticancer drugs[2][4]. While direct data for **17-Hydroxyisolathyrol** is not yet available, its structural similarity to known P-gp inhibitors suggests it may share this activity.

## Antiviral Activity

**17-Hydroxyisolathyrol** and its 5,15-di-O-acetyl-3-O-benzoyl derivative have been evaluated for their anti-HIV-1 activity. However, in the conducted assays, they were found to be inactive compared to the zidovudine control[5].

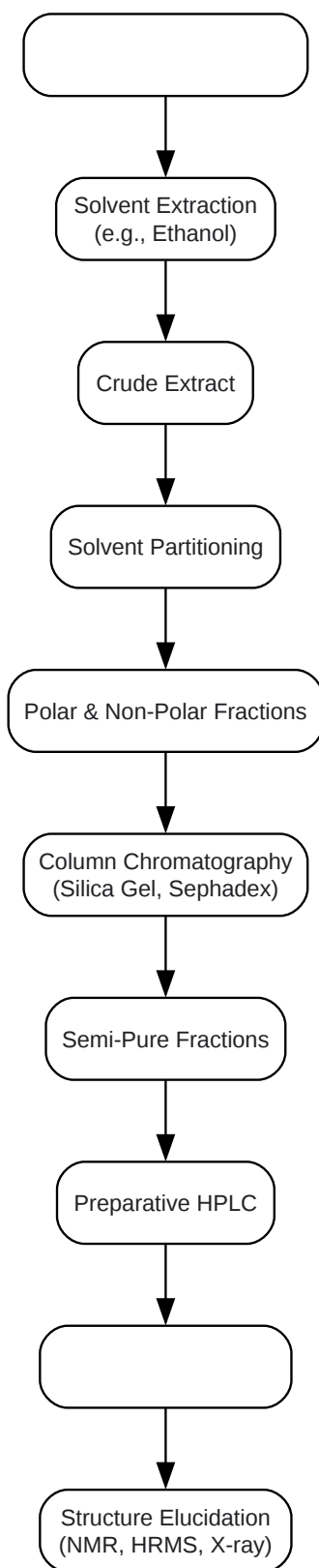
## Experimental Protocols

Detailed experimental protocols for the biological evaluation of **17-Hydroxyisolathyrol** are not extensively published. However, methodologies for the isolation and study of related lathyrane diterpenoids can be adapted.

## Isolation and Purification of Lathyrane Diterpenoids

The general procedure for isolating lathyrane diterpenoids from *Euphorbia lathyris* seeds involves the following steps[3][6]:

- **Extraction:** The dried and powdered seeds are extracted with a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol.
- **Fractionation:** The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.
- **Chromatography:** The active fractions are subjected to multiple rounds of column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.
- **Structure Elucidation:** The structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - <sup>1</sup>H, <sup>13</sup>C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS), and confirmed by single-crystal X-ray diffraction where possible[3][6][7].



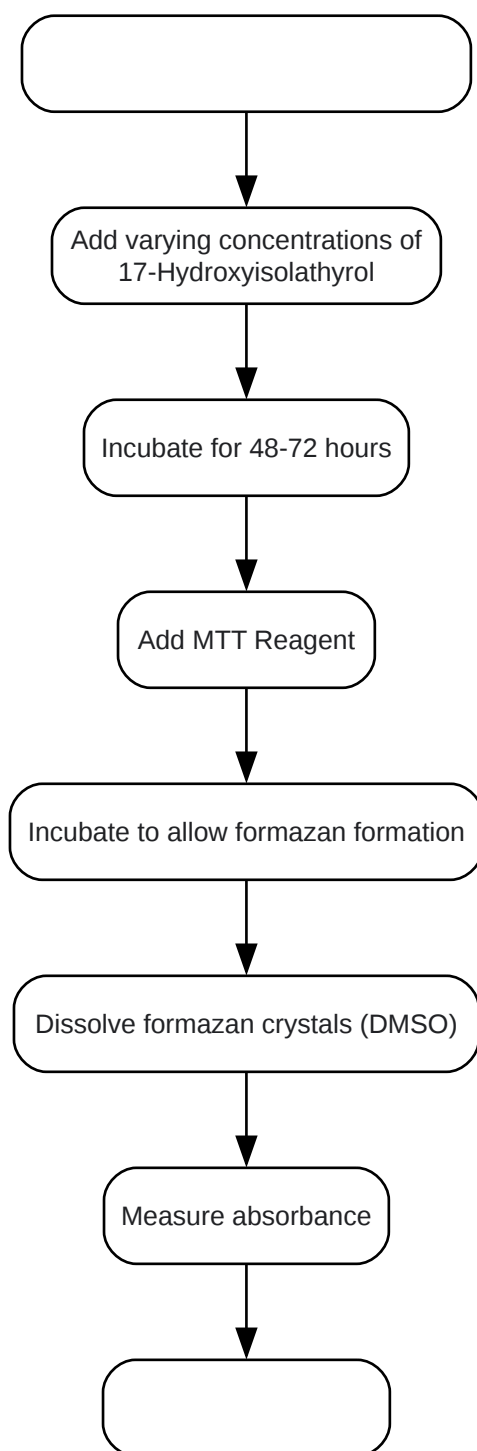
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Caption: General workflow for the isolation of **17-Hydroxyisolathyrol**.

## In Vitro Cytotoxicity Assay

The cytotoxic effects of lathyrane diterpenoids are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

- **Cell Culture:** Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media and conditions.
- **Treatment:** Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
- **MTT Assay:** MTT solution is added to each well, and after incubation, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- **Data Analysis:** The absorbance is measured using a microplate reader, and the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

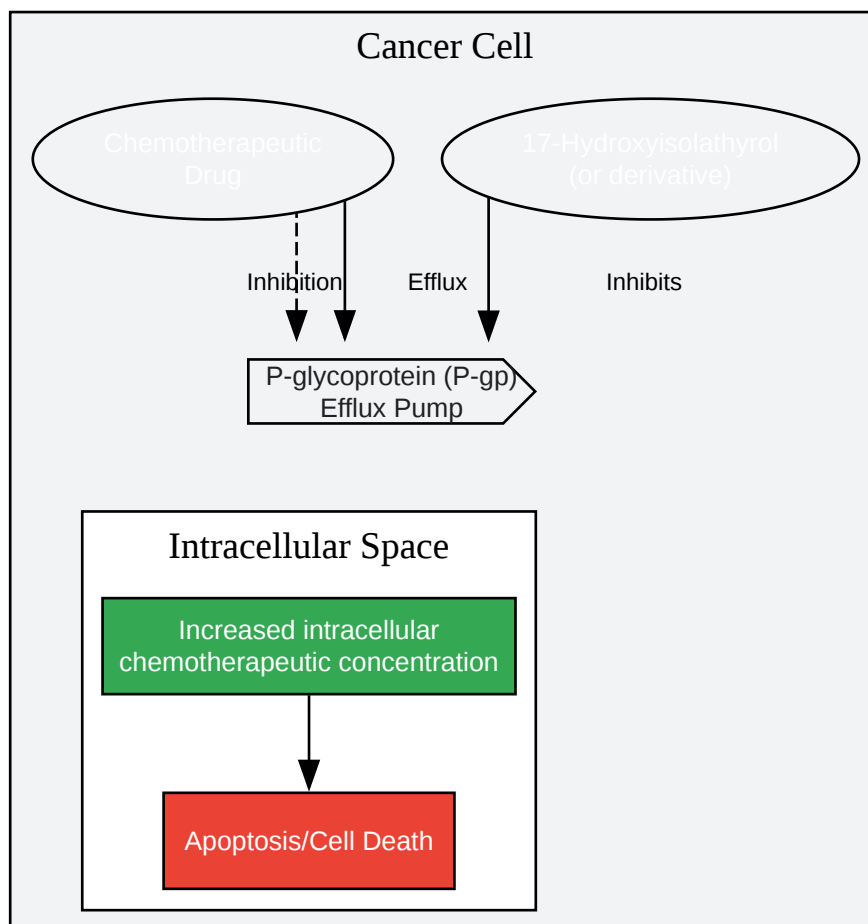


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Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.

## Signaling Pathways and Mechanism of Action

The primary proposed mechanism of action for the multidrug resistance reversal activity of lathyrane diterpenoids is the inhibition of the P-glycoprotein (P-gp) efflux pump.



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Caption: Proposed mechanism for MDR reversal by lathyrane diterpenoids.

## Future Directions

The structural complexity and potent biological activities of lathyrane diterpenoids, including the derivatives of **17-Hydroxyisolathyrol**, make them attractive candidates for further investigation. Future research should focus on:

- Total Synthesis: Development of a synthetic route to **17-Hydroxyisolathyrol** to enable the generation of analogues for structure-activity relationship (SAR) studies.

- Quantitative Biological Evaluation: Comprehensive in vitro and in vivo testing of **17-Hydroxyisolathyrol** to determine its IC50 values for anti-inflammatory and MDR reversal activities.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by **17-Hydroxyisolathyrol**.
- Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of **17-Hydroxyisolathyrol** to evaluate its drug-like potential.

## Conclusion

**17-Hydroxyisolathyrol** represents a promising natural product scaffold with significant potential for development as a therapeutic agent, particularly in the fields of oncology and inflammation. While further research is required to fully characterize its biological activity and mechanism of action, the existing data on related lathyrane diterpenoids provide a strong rationale for its continued investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing molecule.

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